molecular formula C8H6BrN3O2 B1435716 Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823420-32-1

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1435716
M. Wt: 256.06 g/mol
InChI Key: NOZJFOQCUQDFOR-UHFFFAOYSA-N
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Description

“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1823420-32-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using different pathways . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is represented by the Inchi Code: 1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .

Scientific Research Applications

  • Antitumor Applications

    • Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have attracted a great deal of attention in medicinal chemistry due to their significant properties .
    • The synthesis pathways for the preparation and post-functionalization of this functional scaffold have been developed by various researchers . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
    • The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Fluorophore Applications

    • Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics .
    • Their simpler and greener synthetic methodology allows for tunable photophysical properties .
    • The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
  • Inhibitor Applications

    • 6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
  • Neuroprotective and Anti-neuroinflammatory Applications

    • Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
    • A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
    • The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
    • Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
    • A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
  • Synthesis of LDN-212854

    • 6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
  • Generation of Disubstituted Cyclopropanes

    • Harris et al. designed a method focused on the generation of disubstituted cyclopropanes, employing the proper borontrifluoride and 3-bromopyrazolo[1,5-a]pyrimidine .
    • Under optimized reaction conditions, this method delivers the desired product in a 53% yield .
  • Design of 6-Methyl Pyrimidine-5-Carboxylate Derivatives

    • A synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives has been established .
    • The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold permits structural modifications throughout its periphery .
    • The synthesized compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety And Hazards

The safety information for “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” includes several precautionary statements. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection . If swallowed, it is advised to call a POISON CENTER or doctor/physician if you feel unwell . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used as a scaffold for combinatorial library design and drug discovery . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZJFOQCUQDFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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